![molecular formula C15H14N6O2S2 B3009527 N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1351645-03-8](/img/structure/B3009527.png)

N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

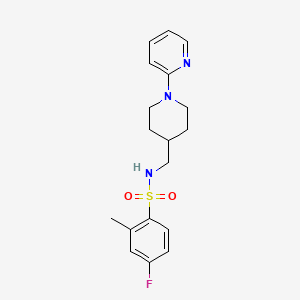

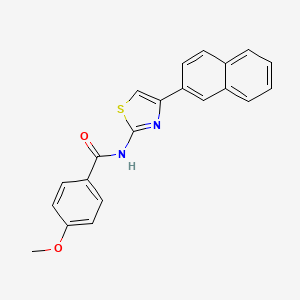

“N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a 1,2,3-triazole ring, a tetrahydrothiazolo[5,4-c]pyridine ring, and a thiophene ring . The 1,2,3-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . The synthesis of such complex molecules often involves multiple steps, each requiring specific reagents and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups. The 1,2,3-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The tetrahydrothiazolo[5,4-c]pyridine ring is a seven-membered ring with one nitrogen atom and one sulfur atom . The thiophene ring is a five-membered ring with one sulfur atom .Scientific Research Applications

Chemical Transformations and Synthesis

Novel transformations of amino and carbonyl/nitrile groups in related compounds have been explored for thienopyrimidine synthesis. These studies have demonstrated the possibility of synthesizing new ring systems, such as thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines and thieno[3,2-e]pyrazolo[1,5-a]pyrimidine, highlighting the synthetic utility of these compounds in creating complex heterocyclic structures (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Biological Activity

Various derivatives of related compounds have been synthesized and characterized for their potential biological activities. For instance, N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives have demonstrated antibacterial activities against gram-positive and gram-negative bacteria, as well as antifungal activities against various fungi (G. K. Patel & H. S. Patel, 2015).

Anticancer Potential

Compounds like 4,5,6,7-Tetrahydrothieno-pyridine (THTP) derivatives, which are structurally related, have been studied for their anticancer activity. These studies have shown that the fusion of other nuclei like benzene, indole, oxadiazole, triazole rings to THTP nucleus enhances the pharmacological activities (N. Rao, M. V. Rao, & Prasad, 2018).

Novel Heterocyclic Compounds Synthesis

The synthesis of novel heterocyclic compounds involving pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing 1,2,3-triazole moiety has been reported. These syntheses explore the diverse chemical reactivity and potential applications of such compounds in various fields (Abdelriheem, Zaki, & Abdelhamid, 2017).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and development of its potential applications . Given the biological activity of 1,2,3-triazoles, this compound could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name |

N-[5-(1-methyltriazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2S2/c1-20-7-10(18-19-20)14(23)21-5-4-9-12(8-21)25-15(16-9)17-13(22)11-3-2-6-24-11/h2-3,6-7H,4-5,8H2,1H3,(H,16,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIILWLSFPWFODS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B3009446.png)

![6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3009449.png)

![[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3009456.png)

![4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B3009457.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride](/img/structure/B3009459.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B3009460.png)

![1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009461.png)

![2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3009463.png)